Ethyl 2-fluoro-6-methoxyisonicotinate
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Overview
Description
Ethyl 2-fluoro-6-methoxyisonicotinate: is an organic compound with the molecular formula C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an ethyl ester group attached to an isonicotinic acid core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-6-methoxyisonicotinate typically involves the esterification of 2-fluoro-6-methoxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-6-methoxyisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 2-fluoro-6-methoxyisonicotinic acid and ethanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-fluoro-6-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-6-methoxyisonicotinate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxy and ester groups can modulate its solubility and stability .
Comparison with Similar Compounds
Ethyl 2-methoxyisonicotinate: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
Methyl nicotinate: Contains a methyl ester instead of an ethyl ester, affecting its pharmacokinetics and biological activity.
Uniqueness: Ethyl 2-fluoro-6-methoxyisonicotinate’s unique combination of a fluorine atom, methoxy group, and ethyl ester makes it distinct from other isonicotinic acid derivatives.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
HUTVLFLEQSNMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)F)OC |
Origin of Product |
United States |
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